molecular formula C20H20N6O2S B10989388 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10989388
M. Wt: 408.5 g/mol
InChI Key: XIPXZDJLJQCRBU-UHFFFAOYSA-N
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Description

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a thiazole ring, and a methoxyphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: Starting with a suitable precursor, such as an alkyl azide, the triazole ring can be formed through a cycloaddition reaction.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the triazole ring with a 4-methoxyphenyl ethyl halide under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a suitable thioamide and an α-halo ketone.

    Coupling of the Pyrrole and Thiazole Rings: The final step involves coupling the pyrrole and thiazole rings through a nucleophilic substitution reaction, forming the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole or thiazole rings, potentially altering their electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve strong bases (e.g., sodium hydride, NaH) or acids (e.g., sulfuric acid, H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group might yield a phenol derivative, while reduction of the triazole ring could lead to a dihydrotriazole compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features could impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings can engage in hydrogen bonding and π-π interactions, facilitating binding to these targets. This binding can modulate the activity of the targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C20H20N6O2S/c1-28-16-7-4-14(5-8-16)6-9-17-22-19(25-24-17)23-18(27)12-15-13-29-20(21-15)26-10-2-3-11-26/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H2,22,23,24,25,27)

InChI Key

XIPXZDJLJQCRBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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